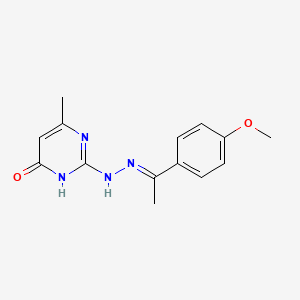![molecular formula C17H20N2O B6033045 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6033045.png)
4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as JNJ-7925476, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of phenols and is a selective antagonist of the dopamine D2 receptor. The purpose of
Mecanismo De Acción
The mechanism of action of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is primarily based on its selective antagonistic activity against the dopamine D2 receptor. This receptor is involved in several neurological and psychiatric disorders, and its blockade has been shown to have therapeutic benefits. By selectively blocking the dopamine D2 receptor, 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol can modulate the dopaminergic system, which is involved in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are primarily based on its selective antagonistic activity against the dopamine D2 receptor. Studies have shown that this compound can modulate the dopaminergic system, which is involved in several neurological and psychiatric disorders. The biochemical and physiological effects of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are dependent on the dose, duration of treatment, and the specific disorder being treated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments are primarily based on its selective antagonistic activity against the dopamine D2 receptor. This compound can be used to study the dopaminergic system, which is involved in several neurological and psychiatric disorders. The limitations of using 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments are primarily related to its potential side effects and toxicity. This compound should be used with caution and under appropriate safety protocols.
Direcciones Futuras
The future directions of research on 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are primarily focused on its potential therapeutic applications. Studies are ongoing to explore the efficacy and safety of this compound in the treatment of schizophrenia, Parkinson's disease, and addiction. Additionally, research is being conducted to optimize the synthesis method of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol and to develop new analogs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves a multi-step process. The first step involves the reaction of 3-pyridinylmethylamine with 4-chlorophenylacetic acid to form 4-{[2-(3-pyridinyl)-1-acetylamino]methyl}phenol. This intermediate compound is then reduced with sodium borohydride to obtain 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
The scientific research application of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is primarily focused on its potential therapeutic applications. This compound has been shown to have selective antagonistic activity against the dopamine D2 receptor, which is involved in several neurological and psychiatric disorders. Studies have shown that 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has potential applications in the treatment of schizophrenia, Parkinson's disease, and addiction.
Propiedades
IUPAC Name |
4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-16-8-6-14(7-9-16)13-19-11-2-1-5-17(19)15-4-3-10-18-12-15/h3-4,6-10,12,17,20H,1-2,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWVCQVCKCEUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B6032963.png)
![(5S)-5-{[{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}(2-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6032968.png)
![3-(3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-3-oxopropyl)-1H-indole](/img/structure/B6032982.png)
![5-{1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6032986.png)
![N-cyclohexyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6033004.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-isopropyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6033012.png)
![1-benzyl-4-(3-{1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6033018.png)

![N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6033038.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine](/img/structure/B6033052.png)
![N-(3-chloro-4-methoxyphenyl)-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B6033055.png)
![3,4-diamino-N,N'-bis(2,4-dichlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B6033061.png)
![1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine](/img/structure/B6033069.png)